molecular formula C9H14NNaO3 B2438663 Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate CAS No. 1955564-52-9

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate

Cat. No.: B2438663
CAS No.: 1955564-52-9
M. Wt: 207.205
InChI Key: PRTPIQPXJZVFMA-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is sodium (E)-3-methyl-4-morpholinobut-2-enoate . This designation reflects its structural features:

  • A sodium cation bound to a deprotonated carboxylate group.
  • A conjugated enoate system (but-2-enoate) with a methyl substituent at position 3.
  • A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached at position 4.

The structural formula can be represented as:
$$ \text{Na}^+ \left[ \text{C}9\text{H}{14}\text{NO}_3 \right]^- $$
The anion comprises a morpholine-substituted α,β-unsaturated carboxylate. Key structural identifiers include:

  • SMILES notation : CC(=CC(=O)[O-])CN1CCOCC1.[Na+].
  • InChIKey : PRTPIQPXJZVFMA-WVLIHFOGSA-M.
  • Stereochemistry : The (E)-configuration of the double bond is implied by the IUPAC name but not explicitly depicted in simplified representations.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 1955564-52-9
MDL Number MFCD30181079
European Community Number Not formally assigned
Synonyms Sodium (E)-3-methyl-4-morpholinobut-2-enoate

The lack of a European Community (EC) number suggests limited industrial-scale use or regulatory classification under major chemical inventories.

Molecular Formula and Weight Analysis

The molecular formula is C$$9$$H$${14}$$NNaO$$_3$$ , with a calculated molecular weight of 207.20 g/mol . The composition breaks down as follows:

Element Count Contribution to Molecular Weight (g/mol)
Carbon (C) 9 108.09 (9 × 12.01)
Hydrogen (H) 14 14.11 (14 × 1.008)
Nitrogen (N) 1 14.01
Sodium (Na) 1 22.99
Oxygen (O) 3 48.00 (3 × 16.00)

The sodium cation accounts for 11.1% of the total molecular weight, highlighting its role as a counterion stabilizing the carboxylate group. The morpholine ring (C$$4$$H$$8$$NO) constitutes 44.8% of the anion’s mass, underscoring its dominance in the structure.

The molecular weight aligns with high-resolution mass spectrometry (HRMS) data typically reported for small-molecule carboxylates. Deviations of ±0.5 g/mol may occur due to isotopic variations or measurement techniques.

Properties

IUPAC Name

sodium;(E)-3-methyl-4-morpholin-4-ylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.Na/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);/q;+1/p-1/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTPIQPXJZVFMA-WVLIHFOGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)[O-])CN1CCOCC1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)[O-])/CN1CCOCC1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate typically involves the reaction of 3-methyl-4-(morpholin-4-yl)but-2-enoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Intermediate

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate acts as a key building block in the synthesis of more complex organic molecules. Its unique morpholine structure enhances its reactivity and biological properties, making it a valuable intermediate in drug synthesis.

Preliminary studies indicate that this compound exhibits promising biological activity, particularly as an antimicrobial agent. Its interactions with various biological targets are under investigation, providing insights into its mechanism of action.

Antimicrobial Studies

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Activity: It has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with studies measuring minimum inhibitory concentrations (MIC) to evaluate its potency.

The compound's structural features contribute to its ability to disrupt microbial cell function, making it a candidate for further development as an antibacterial agent.

Drug Development Potential

The unique properties of this compound position it as a promising candidate for drug development. Its favorable pharmacological profile suggests potential applications in treating infections or other diseases.

Case Studies

Several studies have explored the compound's efficacy and safety:

  • Study on Antimicrobial Activity : A comprehensive evaluation showed that derivatives of this compound exhibited varying degrees of antimicrobial activity, suggesting that modifications to the structure could enhance efficacy against specific pathogens .
  • Docking Studies : Computational docking studies have been employed to predict the interaction between this compound and target proteins involved in bacterial resistance mechanisms, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The morpholine ring and butenoate moiety play crucial roles in its biological activity, influencing its binding affinity and specificity for target molecules . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and butenoate salts, such as:

Uniqueness

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is unique due to its specific combination of a morpholine ring and a butenoate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula, which includes a morpholine ring that contributes to its biological properties. The morpholine moiety is known for enhancing the solubility and bioavailability of compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may affect the activity of enzymes involved in purine biosynthesis, similar to mycophenolic acid, which is known for its immunosuppressive properties .
  • Neurite Outgrowth Induction : Research indicates that compounds with similar structures can promote neurite outgrowth in neuronal cells. This suggests a potential role in neuroprotection or neuroregeneration .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits purine biosynthesis enzymes
Neurite OutgrowthPromotes neurite outgrowth in SH-SY5Y cells
Anti-inflammatoryModulates inflammation-related pathways

Case Studies

  • Neuronal Differentiation : A study investigated the effect of this compound on SH-SY5Y human neuroblastoma cells. The results demonstrated that treatment with this compound led to significant neurite outgrowth, suggesting its potential as a neurogenic agent.
  • Immunosuppressive Activity : In a model simulating autoimmune conditions, this compound exhibited immunosuppressive effects comparable to established drugs like mycophenolate mofetil. This was measured through the reduction of pro-inflammatory cytokines in treated cell cultures.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate?

  • Methodological Answer : A typical approach involves esterification or hydrolysis of pre-existing butenoate derivatives. For example, sodium salts can be generated via treatment of carboxylic acid precursors with sodium bicarbonate in biphasic solvent systems (e.g., ethyl acetate/water). This method ensures efficient ion exchange while minimizing side reactions. Fractional crystallization may then isolate the product, as demonstrated in enantiomer isolation protocols for similar sodium salts . For butenoate ester analogs (e.g., mevinphos), esterification under anhydrous conditions with catalytic acid or base is common, followed by purification via column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELXL for refinement and ORTEP-III for graphical representation can resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) in deuterated solvents (D2 _2O or DMSO-d6 _6) identify proton environments and confirm morpholine ring integrity.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and sodium adduct formation (e.g., [M+Na]+^+) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-liquid extraction : Utilize pH-dependent solubility; sodium salts often partition into aqueous phases, separating from organic impurities.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to induce selective crystallization, as seen in diastereomeric complex separations .
  • Chromatography : Reverse-phase HPLC with C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) improves resolution for polar sodium salts .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

  • Methodological Answer : Chiral resolving agents (e.g., R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) form diastereomeric complexes via hydrogen bonding or ionic interactions. Fractional crystallization in solvents like benzene/cyclohexane separates enantiomers, followed by ion exchange to recover the sodium salt . Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) using hexane/isopropanol gradients is also effective .

Q. What computational methods are suitable for analyzing the conformational flexibility of the morpholine ring in this compound?

  • Methodological Answer :

  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements using crystallographic data .
  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields in explicit solvent (e.g., water) to model ring inversion barriers and pseudorotation pathways.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare energy differences between chair, boat, and twist-boat conformers .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Kinetic stability studies : Monitor degradation via HPLC at varying pH (2–12) and temperatures (25–60°C). Sodium salts typically exhibit optimal stability near neutral pH (6–8), with hydrolysis accelerating under acidic conditions due to protonation of the enoate group.
  • Buffering agents : Phosphate or Tris buffers (50 mM) maintain pH during storage. Degradation products (e.g., free acid or morpholine derivatives) are identified using LC-MS .

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Mechanistic probes : Use isotopic labeling (e.g., 18O^{18}O-water or DD-substituted reagents) to track reaction pathways.
  • Kinetic profiling : Conduct stopped-flow UV-Vis spectroscopy to measure rate constants for reactions like Michael additions or ester hydrolysis.
  • In silico modeling : Apply docking studies (AutoDock Vina) to predict binding affinities with biological targets or catalytic sites .

Q. How can computational tools predict the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or GROMACS to simulate binding to enzymes (e.g., kinases or phosphatases). Input structures are generated from PubChem SMILES data or crystallographic coordinates .
  • Free-energy perturbation (FEP) : Calculate binding free energies for morpholine ring modifications using alchemical transformations in AMBER.
  • ADMET prediction : Tools like SwissADME assess bioavailability, logP, and metabolic stability .

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